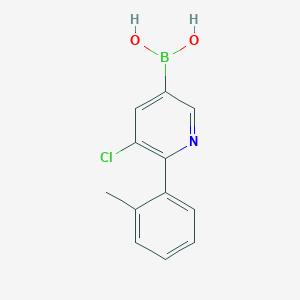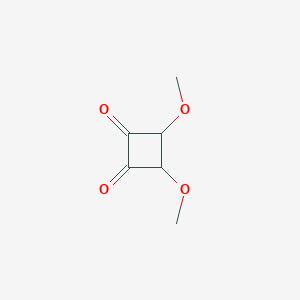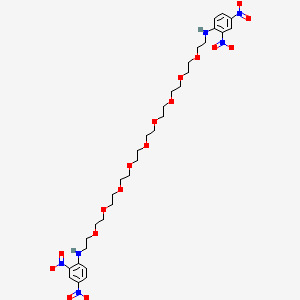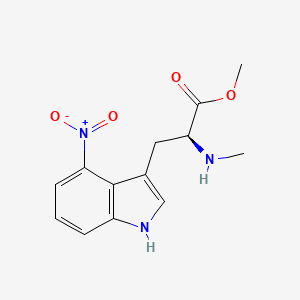
L-Tryptophan,N-methyl-4-nitro-,methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tryptophan,N-methyl-4-nitro-,methyl ester is a derivative of the amino acid tryptophan. This compound is characterized by the presence of a methyl group and a nitro group attached to the tryptophan molecule. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan,N-methyl-4-nitro-,methyl ester typically involves the esterification of L-tryptophan followed by the introduction of the nitro group. One common method involves the reaction of L-tryptophan with methanol in the presence of a strong acid catalyst to form the methyl ester. The nitro group is then introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
L-Tryptophan,N-methyl-4-nitro-,methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted tryptophan derivatives.
科学研究应用
L-Tryptophan,N-methyl-4-nitro-,methyl ester is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of pharmaceuticals and as a reagent in chemical processes.
作用机制
The mechanism of action of L-Tryptophan,N-methyl-4-nitro-,methyl ester involves its interaction with various molecular targets and pathways. The compound can be metabolized to form active intermediates that participate in biochemical reactions. It can also bind to specific receptors and enzymes, modulating their activity and influencing cellular processes .
相似化合物的比较
Similar Compounds
L-Tryptophan methyl ester: Similar structure but lacks the nitro group.
L-4-nitro tryptophan: Contains a nitro group but differs in the esterification pattern.
N-methyl tryptophan: Similar methylation but lacks the nitro group.
Uniqueness
L-Tryptophan,N-methyl-4-nitro-,methyl ester is unique due to the combination of methylation and nitration, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C13H15N3O4 |
|---|---|
分子量 |
277.28 g/mol |
IUPAC 名称 |
methyl (2S)-2-(methylamino)-3-(4-nitro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H15N3O4/c1-14-10(13(17)20-2)6-8-7-15-9-4-3-5-11(12(8)9)16(18)19/h3-5,7,10,14-15H,6H2,1-2H3/t10-/m0/s1 |
InChI 键 |
IWHMETBLPMCVNK-JTQLQIEISA-N |
手性 SMILES |
CN[C@@H](CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-])C(=O)OC |
规范 SMILES |
CNC(CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


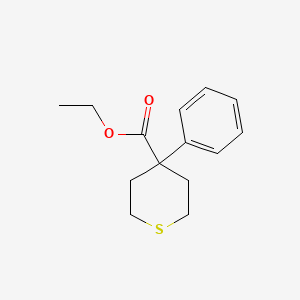

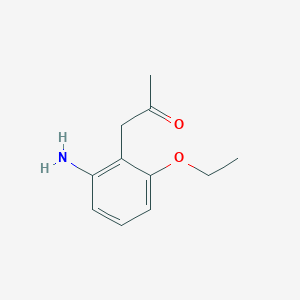
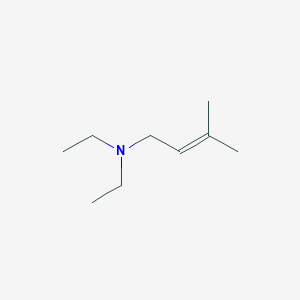
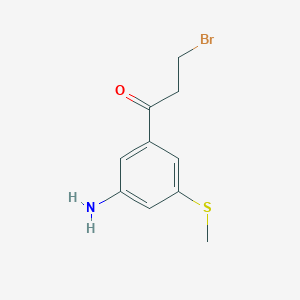

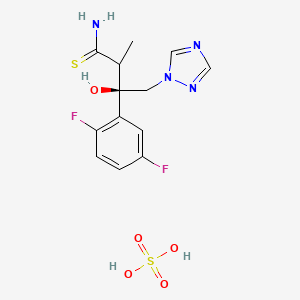
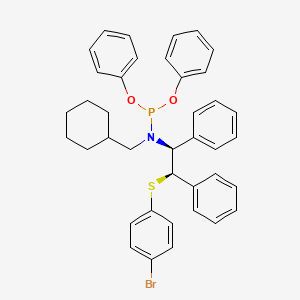
![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)
